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Executive Summary

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate, DDVP) is a broad-spectrum
organophosphate insecticide that has been in use for several decades. Its primary mechanism
of toxicity in mammals is the irreversible inhibition of acetylcholinesterase (AChE), a critical
enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter
acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting
the nervous, respiratory, and cardiovascular systems. Dichlorvos is rapidly absorbed via
inhalation, ingestion, and dermal contact, and is quickly metabolized and excreted, with the
liver being the primary site of detoxification. While its acute toxicity is well-documented, the
long-term effects, including its potential carcinogenicity, remain a subject of scientific
discussion. This guide provides a comprehensive overview of the toxicological profile of
Dichlorvos in mammals, with a focus on quantitative data, detailed experimental
methodologies, and the underlying signaling pathways.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion

Dichlorvos is characterized by its rapid absorption into the systemic circulation following
exposure through oral, inhalation, or dermal routes.[1] Once absorbed, it is quickly distributed
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to various tissues, with the highest concentrations typically found in the liver and kidneys.[1]
Notably, Dichlorvos does not tend to accumulate in fatty tissues.[1]

The metabolism of Dichlorvos is rapid and extensive, proceeding primarily through two main
pathways:

» Hydrolysis: Catalyzed by A-esterases, this pathway breaks down Dichlorvos into dimethyl
phosphate and dichloroacetaldehyde.[2]

o Glutathione-dependent dealkylation: This pathway results in the formation of desmethyl-
dichlorvos.[]

The metabolites are then further processed and rapidly excreted, primarily in the urine and as
expired carbon dioxide.[1] This rapid metabolism and excretion prevent the accumulation of
Dichlorvos in the body.[3]

Mechanism of Action: Acetylcholinesterase
Inhibition

The principal mechanism of Dichlorvos toxicity is the inhibition of acetylcholinesterase (AChE)
at cholinergic synapses.[4] By phosphorylating the serine hydroxyl group at the active site of
AChE, Dichlorvos renders the enzyme non-functional. This leads to the accumulation of

acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic
receptors.

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.researchgate.net/figure/The-inhibition-mechanism-of-AChE-by-organophosphate-nerve-agents_fig2_282652788
https://www.benchchem.com/product/b1670471?utm_src=pdf-body
https://www.researchgate.net/figure/The-inhibition-mechanism-of-AChE-by-organophosphate-nerve-agents_fig2_282652788
https://www.benchchem.com/product/b1670471?utm_src=pdf-body
https://www.benchchem.com/product/b1670471?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/82575/
https://www.benchchem.com/product/b1670471?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/82575/
https://www.researchgate.net/figure/The-inhibition-mechanism-of-AChE-by-organophosphate-nerve-agents_fig2_282652788
https://www.benchchem.com/product/b1670471?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11592877/
https://www.benchchem.com/product/b1670471?utm_src=pdf-body
https://www.researchgate.net/figure/Model-of-caspase-activation-downstream-of-cytochrome-c-release-during-apoptosis-Cell_fig5_247770476
https://www.benchchem.com/product/b1670471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Acetylcholine

. Continuous
Stimulation

SynapticCleft Inhibited AChE

|
{|4. ACh Hydrolysis
| (Blocked)

Choline + Acetate

Click to download full resolution via product page

Acute and Chronic Toxicity
Acute Toxicity

Dichlorvos exhibits high acute toxicity in mammals.[1] Symptoms of acute poisoning are
consistent with cholinergic overstimulation and include salivation, lacrimation, urination,
defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors,
convulsions, and respiratory distress.[1]

Table 1: Acute Toxicity of Dichlorvos in Mammals
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Route of

Species . . LD50 (mg/kg) Reference(s)
Administration
Rat (Female
Oral 50 [5]
Sherman)
Rat (Male Fischer) Oral 97.5 [5]
Rat Dermal 75 -210 [1]
Mouse (Female) Oral 133 [5]
Mouse (Male) Oral 139 [5]
Rabbit Oral 74 [6]
Dog Oral 100 - 316 [1]
Pig Oral 157 [7]

Chronic Toxicity

Repeated or prolonged exposure to Dichlorvos can lead to chronic toxicity, with the primary
effect being sustained inhibition of cholinesterase activity.[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-
Level (LOAEL) of Dichlorvos in Mammals
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NOAEL LOAEL
. . . Referenc
Species Duration Route Endpoint (mglkg/da (mglkg/da ©)
e(s
y) y)
Pancreatic
Oral
Rat 2 years adenomas 4 8 [6]
(gavage)
(male)
Mononucle
Oral ar cell
Rat 2 years ) 4 8 [6]
(gavage) leukemia
(male)
Forestoma
ch
Oral 10 (male), 20 (male),
Mouse 2 years squamous [6]
(gavage) I 20 (female) 40 (female)
ce
papillomas
Parental
2 Oral o
_ o toxicity
Rat generation (drinking ) 0.5 2 [8]
(brain ChE
s water) o
inhibition)
Offsprin
2 Oral p J
) o toxicity
Rat generation (drinking 2 8 [8]
(lower pup
S water) )
weights)
) Developme  Oral Maternal
Rabbit o 0.1 2.5 [8]
ntal (gavage) toxicity
Oral Brain ChE
Dog 1 year o 0.05 - [1]
(capsule) inhibition

Carcinogenicity and Genotoxicity

Carcinogenicity
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The carcinogenicity of Dichlorvos has been a subject of debate. The International Agency for
Research on Cancer (IARC) has classified Dichlorvos as "possibly carcinogenic to humans"
(Group 2B). This classification is based on sufficient evidence of carcinogenicity in
experimental animals.[5] Studies by the National Toxicology Program (NTP) found some
evidence of carcinogenic activity in rats (pancreatic adenomas and mononuclear cell leukemia
in males) and clear evidence in mice (forestomach squamous cell papillomas).[6] However,
other interpretations of the data suggest the evidence is equivocal.[2]

Genotoxicity

Dichlorvos has shown evidence of genotoxicity in some in vitro studies.[5] However, most in
vivo studies in mammals have not demonstrated genotoxic effects, suggesting that the rapid
metabolism and detoxification of Dichlorvos in a whole-animal system may mitigate its
genotoxic potential.[5]

Reproductive and Developmental Toxicity

Studies in rats and rabbits have not shown Dichlorvos to be a primary reproductive or
developmental toxicant at doses that are not maternally toxic.[8] No teratogenic effects have
been observed in offspring of animals exposed to Dichlorvos during gestation.[8] However, at
high doses that cause maternal toxicity, effects on fetal development, such as reduced fetal
body weight, have been noted.[8] A two-generation reproductive toxicity study in rats showed
effects on fertility and pup survival, but only at doses that also caused parental toxicity.[8]

Immunotoxicity

There is some evidence to suggest that Dichlorvos can have immunosuppressive effects in
mammals.[7] Studies in rabbits have shown a dose-dependent decrease in the humoral
immune response to Salmonella typhi antigen following oral administration of Dichlorvos.[2]

Neurotoxicity and Associated Signaling Pathways

Beyond its primary action on acetylcholinesterase, chronic exposure to Dichlorvos has been
linked to neurodegenerative processes through mechanisms involving oxidative stress and
mitochondrial dysfunction, ultimately leading to apoptosis.[3][9]

Oxidative Stress
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Dichlorvos exposure can lead to an overproduction of reactive oxygen species (ROS),
overwhelming the cellular antioxidant defense systems.[3] This results in oxidative damage to
lipids, proteins, and DNA, contributing to neuronal cell injury.
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Dichlorvos-induced oxidative stress and direct effects on mitochondria can trigger the intrinsic
pathway of apoptosis. This involves the release of cytochrome ¢ from the mitochondria, which
then activates a cascade of caspases, the executioner enzymes of apoptosis. The balance
between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is
crucial in regulating this process.
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Key Experimental Protocols
NTP Carcinogenicity Bioassay in Rats and Mice

e Test Animals: Fischer 344/N rats and B6C3F1 mice.[6]
e Administration: Dichlorvos (99% pure) in corn oil administered by gavage.[6]
e Dosage:
o Rats: 0, 4, or 8 mg/kg body weight/day, 5 days a week for 103 weeks.[6]
o Mice (males): 0, 10, or 20 mg/kg body weight/day, 5 days a week for 103 weeks.[6]
o Mice (females): 0, 20, or 40 mg/kg body weight/day, 5 days a week for 103 weeks.[6]

o Observations: Animals were observed twice daily for mortality and morbidity. Body weights
were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a
complete necropsy was performed on all animals, and tissues were collected for
histopathological examination.[6]
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Two-Generation Reproductive Toxicity Study in Rats

e Test Animals: CD (Sprague-Dawley) rats.[10]
e Administration: Dichlorvos administered in the drinking water.[8]
e Study Design:

o FO Generation: Male and female rats were exposed to Dichlorvos for a pre-mating period.
They were then mated to produce the F1 generation. Exposure continued through
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gestation and lactation.

o F1 Generation: Offspring were selected from the F1 litters and exposed to Dichlorvos
from weaning through maturity. They were then mated to produce the F2 generation.

e Endpoints:

o Parental: Clinical signs, body weight, food/water consumption, mating and fertility indices,
gestation length, and organ weights.

o Offspring: Litter size, pup viability, sex ratio, body weight, and developmental landmarks.

o Histopathology: Reproductive organs of parental animals and selected F1 offspring.

Developmental Toxicity Study in Rabbits

o Test Animals: Pregnant New Zealand white rabbits.[10]

o Administration: Dichlorvos administered by gavage during the period of organogenesis
(e.g., gestation days 6-18).[10]

» Dosage: A control group and at least three dose levels of Dichlorvos were used, with the
highest dose expected to produce some maternal toxicity but not mortality.

e Endpoints:
o Maternal: Clinical signs, body weight, food consumption, and necropsy at term.

o Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal
body weight, sex, and external, visceral, and skeletal examinations for malformations and
variations.

Immunotoxicity Study in Rabbits

e Test Animals: Male rabbits.[5]
e Study Design:

o Animals were administered daily oral doses of Dichlorvos (e.g., fractions of the LD50).[5]
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o After a period of Dichlorvos exposure, the animals were immunized with an antigen, such
as Salmonella typhi.[5]

o Blood samples were collected at various time points post-immunization.

o Endpoint: Serum antibody titers against the specific antigen were measured to assess the
humoral immune response.[5]

Conclusion

The toxicological profile of Dichlorvos in mammals is dominated by its potent
acetylcholinesterase inhibitory activity, leading to acute cholinergic toxicity. While it is rapidly
metabolized and does not accumulate in the body, long-term exposure has been associated
with concerns regarding its carcinogenic potential, although the evidence remains a topic of
scientific discussion. Furthermore, emerging research highlights the role of non-cholinergic
mechanisms, such as oxidative stress and mitochondrial-mediated apoptosis, in the neurotoxic
effects of chronic Dichlorvos exposure. A thorough understanding of these multifaceted
toxicological properties is essential for researchers, scientists, and drug development
professionals working with or assessing the risks associated with this compound. The
experimental protocols and quantitative data presented in this guide provide a framework for
the continued evaluation of Dichlorvos and the development of potential therapeutic
interventions for organophosphate poisoning.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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